molecular formula C20H20N2O3S B2622372 N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide CAS No. 898416-24-5

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2622372
CAS No.: 898416-24-5
M. Wt: 368.45
InChI Key: YCSVJVMGJHXMAT-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a furan-2-yl group and an indoline moiety linked via an ethylamine bridge. This compound belongs to a class of sulfonamides known for their diverse pharmacological and biochemical properties, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c23-26(24,17-8-2-1-3-9-17)21-15-19(20-11-6-14-25-20)22-13-12-16-7-4-5-10-18(16)22/h1-11,14,19,21H,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSVJVMGJHXMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

Chemical Structure and Properties

  • IUPAC Name : N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]benzenesulfonamide
  • Molecular Formula : C20H20N2O3S
  • Molecular Weight : 368.45 g/mol
  • CAS Number : 898416-24-5

The compound features a furan ring and an indoline moiety, which are known for their diverse biological activities. The sulfonamide group contributes to its interaction with various biological targets.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Furan Ring : This can be achieved through cyclization reactions.
  • Indoline Synthesis : Indoline can be synthesized via reduction of indole or cyclization of aniline derivatives.
  • Coupling Reactions : The furan and indoline moieties are coupled using palladium-catalyzed reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The furan and indoline components may enhance binding affinity and specificity, potentially modulating enzymatic activity or receptor signaling pathways.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing furan and indoline structures. For instance, related compounds have shown inhibitory effects against various viruses, including SARS-CoV-2, through mechanisms involving enzyme inhibition and disruption of viral replication processes .

Case Studies and Research Findings

Research has indicated that derivatives of furan and indoline exhibit significant biological activities:

  • Antiviral Activity : Certain derivatives have demonstrated IC50 values in the low micromolar range against viral targets, suggesting potent antiviral properties .
    CompoundIC50 (μM)Target
    F8-B221.55SARS-CoV-2 Mpro
    F8-S4310.76SARS-CoV-2 Mpro
  • Inhibition Studies : In vitro studies have shown that modifications in the furan or indoline moieties can enhance biological activity. For example, the introduction of halogen groups has been linked to increased potency against specific targets .
  • Cytotoxicity Assessments : Compounds derived from similar structures have been evaluated for cytotoxicity, revealing low toxicity profiles in mammalian cell lines, which is crucial for therapeutic development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Activity
N-(2-(furan-2-yl)ethyl)isobutyramideLacks indoline moietyModerate activity
N-(2-(indolin-1-yl)ethyl)isobutyramideLacks furan ringLow activity
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamideAcetamide instead of benzenesulfonamideVariable activity

This compound stands out due to the combination of both furan and indoline structures along with the sulfonamide group, potentially providing enhanced bioactivity compared to its analogs.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following analysis compares the target compound with structurally related sulfonamide derivatives, focusing on substituent variations, synthetic methods, and inferred physicochemical properties.

Structural Variations and Functional Groups

Table 1: Key Structural Differences Among Analogues
Compound Name Core Sulfonamide Heterocycle 1 Heterocycle 2 Additional Substituents Reference
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide (Target) Benzenesulfonamide Furan Indoline None -
4-methyl-N-(2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-phenylethyl)benzenesulfonamide Benzenesulfonamide Indole Phenyl 4-Methyl, 1-methyl, 2-phenyl
N-(phenylsulfonyl)-N-(1-((2,2,6,6-TMP)oxy)-2,3-dihydro-1H-inden-2-yl)benzenesulfonamide Benzenesulfonamide Indene Piperidinyl 2,2,6,6-Tetramethylpiperidinyloxy
2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide Benzenesulfonamide Benzimidazole None Dimethylaminomethylidene
N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphan-yl]ethyl}-2-nitroacetamide Acetamide Furan None Dimethylamino, nitro
Key Observations:

Heterocycle Diversity: The target compound uniquely combines furan and indoline groups, whereas analogues like and use indole or benzimidazole rings. Compounds in and incorporate piperidinyl or nitroacetamide groups, which are absent in the target molecule. These substituents likely influence solubility and metabolic stability.

The compound in uses flash chromatography for purification, indicating moderate polarity, a property shared with the target molecule due to the sulfonamide group.

Physicochemical Properties :

  • Solubility : The indoline moiety in the target compound may improve water solubility compared to the indole -containing analogue in , as saturated rings often reduce hydrophobicity.
  • Steric Effects : Bulky substituents like the tetramethylpiperidinyloxy group in could hinder membrane permeability, whereas the target compound’s smaller furan/indoline system might enhance bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide, and how can purity be ensured?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, benzenesulfonyl chloride can react with a pre-synthesized amine intermediate containing furan and indoline moieties. Purification typically involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization. Purity verification requires HPLC (C18 column, acetonitrile/water mobile phase) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in deuterated solvents (e.g., DMSO-d6) to confirm substituent connectivity and stereochemistry.
  • X-ray crystallography : Employ SHELX programs (SHELXT for structure solution, SHELXL for refinement) to determine crystal packing and hydrogen-bonding interactions. Data collection requires a single-crystal diffractometer (Mo Kα radiation) .
  • FT-IR : Validate sulfonamide S=O stretching (1130–1370 cm1^{-1}) and furan C-O-C vibrations .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodology : Conduct in vitro assays targeting pathways relevant to sulfonamide derivatives (e.g., carbonic anhydrase inhibition, antimicrobial activity). Use MTT assays for cytotoxicity profiling (IC50_{50} determination). Compare results to reference drugs (e.g., acetazolamide for enzyme inhibition) .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for large-scale production?

  • Methodology :

  • Reaction optimization : Use design-of-experiments (DoE) to vary temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., DMAP). Monitor progress via TLC.
  • Purification : Implement flash chromatography with automated fraction collectors. For chiral purity, use chiral stationary phases (e.g., amylose derivatives) .
  • Analytical QC : Combine LC-MS for real-time purity tracking and differential scanning calorimetry (DSC) to assess crystallinity .

Q. How should contradictory data between spectroscopic and crystallographic results be resolved?

  • Methodology :

  • Dynamic NMR : Investigate conformational flexibility in solution (e.g., hindered rotation of sulfonamide groups) that may explain discrepancies.
  • DFT calculations : Compare experimental NMR shifts with computed values (Gaussian 16, B3LYP/6-31G* basis set).
  • Twinned crystals : Use SHELXL’s TWIN command to refine twinned datasets if crystallographic data shows non-merohedral twinning .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like β3-adrenoceptors (PDB: 2VEW). Validate with MD simulations (NAMD, 100 ns trajectories) to assess binding stability.
  • Pharmacophore modeling : Identify critical features (e.g., sulfonamide as a hydrogen-bond acceptor) using Discovery Studio .

Q. How can structure-activity relationship (SAR) studies be conducted to improve potency?

  • Methodology :

  • Analog synthesis : Modify the indoline (e.g., halogenation) or furan (e.g., methylation) moieties.
  • Biological testing : Compare IC50_{50} values across analogs in enzyme inhibition assays. Use QSAR models (CoMFA/CoMSIA) to correlate substituent effects with activity .

Q. What in vivo pharmacokinetic studies are recommended for therapeutic potential assessment?

  • Methodology :

  • ADME profiling : Administer the compound to rodents (IV/oral routes). Collect plasma samples for LC-MS/MS analysis (Cmax_{max}, Tmax_{max}, t1/2_{1/2}).
  • Metabolite identification : Use UPLC-QTOF-MS to detect phase I/II metabolites in bile and urine .

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